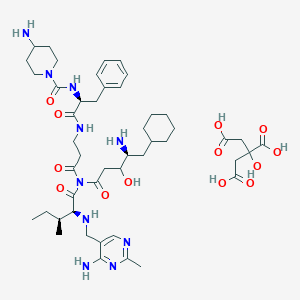
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It could also include spectroscopic properties like UV/Vis absorption spectra.Applications De Recherche Scientifique
Environmental Impact and Toxicology
Research on chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensive, focusing on their environmental fate, toxicology, and potential impacts on human health and ecosystems. These studies provide insights into the behavior of chlorinated organic compounds in the environment, their degradation pathways, and effects on living organisms, which could be analogous to the behavior of "4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one" under similar conditions.
Environmental Fate and Biodegradation : Studies on 2,4-D and similar chlorophenols have examined their persistence in the environment, mechanisms of degradation, and the role of microorganisms in their bioremediation. Understanding the environmental fate of these compounds can inform potential research applications or environmental risks associated with "4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one" (Magnoli et al., 2020).
Toxicological Assessment : The toxic effects of chlorinated compounds on non-target species, including humans, have been a significant area of study. For instance, research on 2,4-D has explored its neurotoxic, immunotoxic, and endocrine-disrupting effects, providing a framework for assessing the health risks of related chemicals (Islam et al., 2017).
Environmental Contamination and Human Exposure : Evaluations of human exposure to chlorinated compounds like DDT and its metabolites have highlighted the pathways through which populations come into contact with these substances, including inhalation, dermal absorption, and ingestion. Such studies can help assess the potential exposure risks associated with related chemicals in both occupational and non-occupational settings (Ritter et al., 2010).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It could also include safety precautions for handling and storing the compound.
Orientations Futures
This could involve potential applications for the compound in areas like medicine, materials science, or environmental science. It could also include unanswered questions about the compound that could be addressed in future research.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
4-(2,3-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-7,11H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSGFYNUBMDREY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569149 |
Source


|
| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
152448-80-1 |
Source


|
| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)




![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)




![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
